molecular formula C16H17ClN2OS2 B12749474 2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl- CAS No. 178870-36-5

2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl-

Cat. No.: B12749474
CAS No.: 178870-36-5
M. Wt: 352.9 g/mol
InChI Key: RESAKFVTQFLGFK-GIJQJNRQSA-N
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Description

2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl- is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl- typically involves multi-step organic reactions. One common approach might include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the carbothioamide group: This step might involve the reaction of the thiophene derivative with thiocarbamoyl chloride under basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the imino group, converting it to an amine.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound and its derivatives could be investigated for their potential as therapeutic agents. The presence of the thiophene ring and the carbothioamide group might confer interesting pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxamide: A simpler analog with a carboxamide group instead of a carbothioamide group.

    N-(4-chlorophenyl)thiophene-2-carboxamide: Similar structure but lacks the methylethoxyimino group.

Uniqueness

The uniqueness of 2-Thiophenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-3-methyl- lies in its specific functional groups and their arrangement. This unique structure might confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

178870-36-5

Molecular Formula

C16H17ClN2OS2

Molecular Weight

352.9 g/mol

IUPAC Name

N-[4-chloro-3-[(E)-propan-2-yloxyiminomethyl]phenyl]-3-methylthiophene-2-carbothioamide

InChI

InChI=1S/C16H17ClN2OS2/c1-10(2)20-18-9-12-8-13(4-5-14(12)17)19-16(21)15-11(3)6-7-22-15/h4-10H,1-3H3,(H,19,21)/b18-9+

InChI Key

RESAKFVTQFLGFK-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OC(C)C

Canonical SMILES

CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)C

Origin of Product

United States

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